1-(Thiazol-2-yl)ethanamine hydrochloride
Overview
Description
1-(Thiazol-2-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C5H9ClN2S and a molecular weight of 164.66 g/mol . It is a yellow to brown solid that is typically stored at room temperature. This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
Thiazole derivatives are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities . The specific pathways and their downstream effects influenced by this compound need further investigation.
Result of Action
Given the diverse biological activities of thiazole derivatives, it can be inferred that this compound may have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiazol-2-yl)ethanamine hydrochloride typically involves the reaction of thiazole with ethylamine in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature
Solvent: Aqueous or organic solvents
Catalysts: None required
The reaction proceeds through the nucleophilic substitution of the thiazole ring, resulting in the formation of the ethanamine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: To ensure consistent product quality
Purification steps: Including crystallization and filtration to achieve high purity levels (typically above 95%)
Chemical Reactions Analysis
Types of Reactions
1-(Thiazol-2-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Can be reduced to form thiazolidine derivatives.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Thiazolidine derivatives
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
1-(Thiazol-2-yl)ethanamine hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of dyes, biocides, and other industrial chemicals.
Comparison with Similar Compounds
1-(Thiazol-2-yl)ethanamine hydrochloride can be compared with other thiazole derivatives, such as:
Thiazole: The parent compound, which is less reactive.
2-Aminothiazole: Similar structure but different reactivity and applications.
Thiazolidine: A reduced form with different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1,3-thiazol-2-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S.ClH/c1-4(6)5-7-2-3-8-5;/h2-4H,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQZMXLICFMMGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947662-64-8 | |
Record name | 1-(1,3-thiazol-2-yl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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